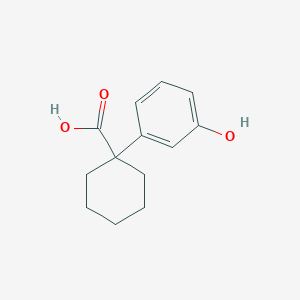![molecular formula C13H18O2 B13533777 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533777.png)
1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a methoxy and methyl substitution on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-methoxy-3-methylphenyl ethene, followed by reduction. The cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents under controlled conditions. The reduction step often employs hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the desired ethan-1-ol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Corresponding ketone
Reduction: Corresponding alkane
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying cyclopropyl group reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the binding affinity and activity of the compound. The methoxy and methyl substitutions on the phenyl ring can also influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)ethanol: Similar structure but lacks the cyclopropyl group.
4-Methoxy-α-methylbenzyl alcohol: Similar functional groups but different overall structure.
4-Methoxyphenyl methyl carbinol: Similar functional groups but different overall structure.
Uniqueness: 1-[1-(4-Methoxy-3-methylphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct reactivity and properties compared to other similar compounds. The combination of the cyclopropyl group with the methoxy and methyl substitutions on the phenyl ring makes this compound particularly interesting for various applications.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-[1-(4-methoxy-3-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C13H18O2/c1-9-8-11(4-5-12(9)15-3)13(6-7-13)10(2)14/h4-5,8,10,14H,6-7H2,1-3H3 |
Clé InChI |
JHAAOKKBBXZOEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2(CC2)C(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13533716.png)

![[5-(Ethanesulfonyl)thiophen-2-yl]methanamine](/img/structure/B13533718.png)

![[4-(Diethylsulfamoyl)-phenyl]-acetic acid](/img/structure/B13533722.png)



![rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
